molecular formula C23H19N3O2S B7458070 N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide

カタログ番号 B7458070
分子量: 401.5 g/mol
InChIキー: LAARRCSBKFHSCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family of compounds, which have been extensively studied for their biological activities.

作用機序

BTA-EG6 exerts its biological activities by inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that plays a crucial role in various cellular processes. CK2 is overexpressed in many cancer cells and has been associated with tumor growth and progression. BTA-EG6 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
BTA-EG6 has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BTA-EG6 has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors. Additionally, BTA-EG6 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

実験室実験の利点と制限

BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BTA-EG6 has been extensively studied for its biological activities and has been shown to exhibit potent anti-tumor and anti-inflammatory activities. However, one of the limitations of BTA-EG6 is its poor solubility in water, which can limit its use in certain assays.

将来の方向性

For research on BTA-EG6 include:
1. Clinical trials to determine the safety and efficacy of BTA-EG6 in humans.
2. Development of more potent and selective CK2 inhibitors based on the structure of BTA-EG6.
3. Investigation of the synergistic effects of BTA-EG6 with other anti-cancer agents.
4. Development of novel drug delivery systems to improve the solubility and bioavailability of BTA-EG6.
5. Investigation of the role of CK2 in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion
BTA-EG6 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. It exerts its biological activities by inhibiting the activity of protein kinase CK2, which is overexpressed in many cancer cells and has been associated with tumor growth and progression. BTA-EG6 has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic activities. Further research is needed to determine its potential therapeutic applications and to develop more potent and selective CK2 inhibitors based on the structure of BTA-EG6.

合成法

The synthesis of BTA-EG6 involves the reaction of 2-aminobenzothiazole with 3-bromo-3-phenylpropanoic acid, followed by coupling with benzoyl chloride. The final product is obtained after purification by column chromatography. BTA-EG6 has a molecular weight of 464.9 g/mol and a chemical formula of C27H22N2O2S.

科学的研究の応用

BTA-EG6 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. BTA-EG6 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.

特性

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-21(26-23-25-18-13-7-8-14-20(18)29-23)15-19(16-9-3-1-4-10-16)24-22(28)17-11-5-2-6-12-17/h1-14,19H,15H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAARRCSBKFHSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。